3-Bromophenyl-difluoromethanesulfonamide
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Overview
Description
3-bromophenyl-difluoromethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, antidiabetic, antiviral, and anticancer activities . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, along with a difluoromethanesulfonamide group.
Preparation Methods
The synthesis of 3-bromophenyl-difluoromethanesulfonamide can be achieved through various synthetic routes. One common method involves the amidation reaction, where a bromophenyl compound reacts with a difluoromethanesulfonamide precursor under specific reaction conditions . The structure of the compound is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .
Chemical Reactions Analysis
3-bromophenyl-difluoromethanesulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
3-bromophenyl-difluoromethanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-bromophenyl-difluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes, leading to its biological effects. For example, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
3-bromophenyl-difluoromethanesulfonamide can be compared with other similar compounds, such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with a fluorine atom instead of the difluoromethanesulfonamide group.
3-(3-bromophenylsulfonamido)phenylboronic acid: This compound contains a boronic acid group instead of the difluoromethanesulfonamide group.
The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6BrF2NO2S |
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Molecular Weight |
286.10 g/mol |
IUPAC Name |
(3-bromophenyl)-difluoromethanesulfonamide |
InChI |
InChI=1S/C7H6BrF2NO2S/c8-6-3-1-2-5(4-6)7(9,10)14(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
RXNVOIIGCVXUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(F)(F)S(=O)(=O)N |
Origin of Product |
United States |
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